REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:7][C:6]([CH:8]=[O:9])=[N:5][C:4]=1[C:10]([F:13])([F:12])[F:11])[CH3:2].Cl([O-])=[O:15].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C>>[CH2:1]([C:3]1[NH:7][C:6]([C:8]([OH:15])=[O:9])=[N:5][C:4]=1[C:10]([F:12])([F:13])[F:11])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N=C(N1)C=O)C(F)(F)F
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N=C(N1)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117.5 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |